molecular formula C23H23ClN2O2S B2592057 2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 898424-49-2

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2592057
CAS No.: 898424-49-2
M. Wt: 426.96
InChI Key: CCYWPDDAZZUVPY-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H23ClN2O2S and its molecular weight is 426.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • New quinazolines were synthesized and characterized for potential antimicrobial applications, highlighting the process of creating and identifying novel compounds with potential therapeutic uses (Desai, Shihora, & Moradia, 2007).
  • The structural aspects of amide-containing isoquinoline derivatives were studied, focusing on their properties when treated with various acids, demonstrating the importance of structural analysis in understanding compound behavior (Karmakar, Sarma, & Baruah, 2007).

Therapeutic Research Applications

  • Quinazolinyl acetamides were synthesized and evaluated for their analgesic and anti-inflammatory activities, indicating the potential for developing new therapeutic agents from complex chemical compounds (Alagarsamy, Solomon, Sulthana, Satyasai Vijay, & Narendhar, 2015).
  • A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and therapeutic efficacy in treating Japanese encephalitis in an animal model, demonstrating the application of synthetic chemistry in addressing viral diseases (Ghosh et al., 2008).

Antimicrobial and Anticancer Research

  • New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and their antimicrobial activities evaluated, contributing to the search for new antimicrobial agents (Patel & Shaikh, 2011).
  • The synthesis and structural analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide highlighted its anticancer activity through in silico modeling, showcasing the integration of computational methods in drug development (Sharma et al., 2018).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O2S/c24-19-7-9-20(10-8-19)28-16-23(27)25-14-21(22-6-3-13-29-22)26-12-11-17-4-1-2-5-18(17)15-26/h1-10,13,21H,11-12,14-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYWPDDAZZUVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC=C(C=C3)Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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